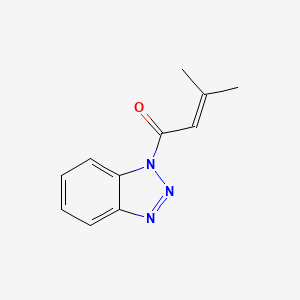

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one

Vue d'ensemble

Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one is an organic compound that features a benzotriazole moiety attached to a methylbutenone structure Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one typically involves the reaction of benzotriazole with a suitable precursor, such as 3-methylbut-2-en-1-one. One common method involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the synthesis. Solvent selection is also crucial, with common choices including dichloromethane or tetrahydrofuran.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Applications De Recherche Scientifique

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of corrosion inhibitors, UV stabilizers, and other functional materials.

Mécanisme D'action

The mechanism by which 1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Benzoyl-1H-benzotriazole

- 1-(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate

- 1H-1,2,3-Benzotriazol-1-yl(4-iodophenyl)methanone

Uniqueness

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one is unique due to its specific structural features, which combine the reactivity of the benzotriazole ring with the functional groups of the methylbutenone moiety. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other benzotriazole derivatives.

Activité Biologique

1-(1H-1,2,3-Benzotriazol-1-yl)-3-methylbut-2-en-1-one, also known by its CAS number 865075-42-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the findings on its biological activity, including antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C11H11N3O

- Molecular Weight : 201.22 g/mol

- Structure : The compound features a benzotriazole moiety which is known for its diverse biological applications.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Escherichia coli and Staphylococcus aureus. Specifically, compounds with bulky hydrophobic groups showed enhanced activity due to improved membrane penetration .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 17h | Staphylococcus aureus | Comparable to Ciprofloxacin (exact MIC not specified) |

| 20 | Trypanosoma cruzi | 50 μg/mL (95% inhibition on trypomastigotes) |

| 22b' | Candida albicans | MICs ranging from 1.6 μg/ml to 25 μg/ml |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. In vitro studies indicated that certain benzotriazole derivatives could inhibit dengue virus replication in human primary dendritic cells. The mechanism of action appears to involve targeting host kinases essential for viral entry and replication .

Anticancer Activity

Preliminary studies suggest that benzotriazole derivatives may possess anticancer properties. For instance, compounds linked to the benzotriazole structure have shown cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups on the benzotriazole ring often enhances these effects .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of a series of benzotriazole derivatives. Among them, one compound demonstrated a significant reduction in bacterial viability at concentrations as low as 12.5 μg/ml against Aspergillus niger, indicating strong antifungal potential .

Investigation of Antiviral Properties

Another investigation focused on the antiviral activity against Dengue Virus. The study reported that specific derivatives could significantly reduce viral load in treated cell cultures compared to untreated controls, suggesting a promising avenue for developing antiviral therapies .

Propriétés

IUPAC Name |

1-(benzotriazol-1-yl)-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12-13-14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCEBFFVWAVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1C2=CC=CC=C2N=N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.